N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
Description
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Properties
Molecular Formula |
C20H19NO8 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19NO8/c1-9-8-28-18-11(3)19-13(4-12(9)18)10(2)14(20(27)29-19)5-15(22)21(6-16(23)24)7-17(25)26/h4,8H,5-7H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
MCYARUAFRBPAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(CC(=O)O)CC(=O)O)C)C |
Origin of Product |
United States |
Biological Activity
N-(carboxymethyl)-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound characterized by its unique structure that integrates a glycine moiety with a furochromene derivative. This compound features a carboxymethyl group and an acetyl group attached to a furochromene core, known for its potential biological activities. The presence of multiple functional groups suggests its utility in various therapeutic applications, particularly in medicinal chemistry and pharmacology.
Molecular Formula
The molecular formula of this compound is , indicating a relatively complex structure with several functional groups.
Structural Characteristics
The compound's structure includes:
- A furochromene core, which is known for various biological activities.
- A carboxymethyl group that may enhance solubility and biological interactions.
- An acetyl group that can influence the compound's reactivity and biological activity.
Enzyme Inhibition
Preliminary studies have identified this compound as an enteropeptidase inhibitor . This suggests potential applications in treating conditions related to obesity and diabetes by modulating digestive enzyme activity. The inhibition of enteropeptidase can lead to reduced protein digestion and altered nutrient absorption.
Anti-inflammatory and Antioxidant Properties
Compounds with similar furochromene structures have been linked to anti-inflammatory and antioxidant properties. These activities may be beneficial in managing chronic inflammatory conditions and oxidative stress-related diseases.
Comparative Biological Activity
To better understand the biological activity of this compound in relation to other compounds, the following table summarizes similar compounds and their activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(carboxymethyl)-N-[...] | Furochromene | Enzyme inhibition | Contains both glycine and furochromene |
| Furocoumarins | Furan-based | Anticancer | Known for phototoxicity |
| Flavonoids | Polyphenolic | Antioxidant | Wide range of health benefits |
| Chromone Derivatives | Chromone | Anti-inflammatory | Diverse biological activities |
This comparison highlights the unique aspects of N-(carboxymethyl)-N-[...] within a broader context of similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Key reactions may include:
- Formation of the furochromene core.
- Introduction of the carboxymethyl group.
- Acetylation to form the final product.
Understanding the interaction studies involving this compound is crucial for elucidating its mechanism of action. These studies may include:
- Binding affinity assays to determine how well the compound interacts with target enzymes.
- Cell-based assays to evaluate its efficacy in modulating biological pathways relevant to obesity and diabetes.
Efficacy in Clinical Settings
Research into the efficacy and safety profiles of N-(carboxymethyl)-N-[...] is ongoing. Preliminary findings suggest its potential as a therapeutic agent; however, comprehensive clinical trials are necessary to establish its viability in clinical settings.
Interaction Studies
Studies investigating the interactions between N-(carboxymethyl)-N-[...] and various biological targets are essential for understanding its therapeutic potential. Such studies are expected to reveal insights into its pharmacodynamics and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
